molecular formula C11H18O3S B1598696 Methyl 1-adamantanesulfonate CAS No. 21280-40-0

Methyl 1-adamantanesulfonate

Cat. No. B1598696
CAS RN: 21280-40-0
M. Wt: 230.33 g/mol
InChI Key: DDWYYQDVBUEDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-adamantanesulfonate is an organic building block . It is also known as amantadine sulfate or methadam. It belongs to the class of adamantanes.


Molecular Structure Analysis

The molecular formula of Methyl 1-adamantanesulfonate is C11H18O3S . Its molecular weight is approximately 230.32 g/mol . The molecule contains a total of 35 bonds, including 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 4 six-membered rings, 3 eight-membered rings, and 1 sulfonate .


Physical And Chemical Properties Analysis

Methyl 1-adamantanesulfonate is a solid substance . Its melting point is between 114-116 °C .

Scientific Research Applications

Crystal Structure Analysis

Methyl 1-adamantanesulfonate (also known as 1-methylsulfonyladamantane) has been studied for its unique crystal structure. Tinant, Declercq, and Exner (1993) explored its deformation due to substitution, revealing its monoclinic crystal structure and discussing the bond angles in adamantane derivatives (Tinant, Declercq, & Exner, 1993).

Synthesis and Reactions

The synthesis of related adamantane derivatives and their reactions have been a subject of interest. For example, Takeuchi et al. (1980) prepared 1-adamantyl trifluoromethanesulfonate and explored its reactions, such as abstracting hydride to form adamantane and initiating the polymerization of tetrahydrofuran (Takeuchi, Moriyama, Kinoshita, Tachino, & Okamoto, 1980).

Polymerization Studies

Adamantane moiety has been used in polymerization studies. Kameshima et al. (2002) synthesized a novel five-membered cyclic thiocarbonate bearing an adamantane moiety and investigated its cationic ring-opening polymerization (Kameshima, Nemoto, Sanda, & Endo, 2002).

Nanotechnology Applications

In nanotechnology, adamantanes have been employed for atomic force microscopy (AFM) applications. Li et al. (2003) synthesized nanoscale 1,3,5,7-tetrasubstituted adamantanes for AFM, highlighting their potential as nanoscale calibration tools (Li, Rukavishnikov, Petukhov, Zaikova, Jin, & Keana, 2003).

Monolithic Stationary Phase Development

In chromatography, adamantyl-functionalized polymers have been developed for capillary electrochromatography. Ohyama et al. (2010) synthesized an adamantyl-functionalized monolithic stationary phase, demonstrating its utility in improving peak shapes of basic solutes (Ohyama, Fukahori, Nakashima, Sueyoshi, Kishikawa, & Kuroda, 2010).

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

methyl adamantane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3S/c1-14-15(12,13)11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWYYQDVBUEDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399474
Record name Methyl 1-adamantanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-adamantanesulfonate

CAS RN

21280-40-0
Record name Methyl 1-adamantanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-adamantanesulfonate
Reactant of Route 2
Methyl 1-adamantanesulfonate
Reactant of Route 3
Methyl 1-adamantanesulfonate
Reactant of Route 4
Methyl 1-adamantanesulfonate
Reactant of Route 5
Reactant of Route 5
Methyl 1-adamantanesulfonate
Reactant of Route 6
Reactant of Route 6
Methyl 1-adamantanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.